molecular formula C17H17N3O2S2 B2718250 N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252876-52-0

N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Katalognummer: B2718250
CAS-Nummer: 1252876-52-0
Molekulargewicht: 359.46
InChI-Schlüssel: AZEUQFLUSGMCOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-derived acetamide featuring a benzyl group on the acetamide nitrogen and a 3-ethyl-4-oxo-substituted thieno[3,2-d]pyrimidin-2-ylsulfanyl moiety. Thienopyrimidine scaffolds are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . For instance, describes the synthesis of N-benzyl-2-cyano-acetamide (3d) under mild conditions (ethanol, piperidine, 0–5 °C), suggesting analogous methods for preparing the target compound .

Eigenschaften

IUPAC Name

N-benzyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-20-16(22)15-13(8-9-23-15)19-17(20)24-11-14(21)18-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEUQFLUSGMCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Wirkmechanismus

The mechanism of action of N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s core structure and substituents are compared to analogues in Table 1.

Table 1: Structural Comparison

Compound Name Core Structure Substituents on Core Acetamide Substituent Reference
Target Compound Thieno[3,2-d]pyrimidin 3-ethyl-4-oxo N-benzyl -
Compound 266 (CK1δ inhibitor) Thieno[3,2-d]pyrimidin 3-phenyl-4-oxo N-(4-fluorophenyl...)
Enamine Building Block () Pyrido[4,3-d]pyrimidin 6-benzyl-4-oxo N-(2,4-dichlorophenyl)
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide Acetamide 2,3-dichlorophenyl N-cyclohexyl

Key Observations :

  • The thieno[3,2-d]pyrimidin core in the target compound and Compound 266 () is critical for kinase inhibition, as seen in the latter’s CK1δ inhibitory activity . Replacing the ethyl group with phenyl (Compound 266) may enhance aromatic interactions in binding pockets.
  • N-cyclohexyl and N-benzyl groups on the acetamide nitrogen ( vs. Target) influence lipophilicity and hydrogen-bonding capacity, with benzyl groups favoring π-π stacking interactions .

Physicochemical Properties

Predicted properties based on structural analogues are summarized in Table 2.

Table 2: Physicochemical Properties

Compound Name Molecular Weight Predicted LogP Solubility Hydrogen Bonding Reference
Target Compound ~400 (estimated) ~3.5 Moderate (DMF/EtOH) N–H⋯O (acetamide) -
Compound 266 602.72 ~4.2 Low (lipophilic) Multiple (S, O, N)
Enamine Building Block (HCl salt) 511.86 ~3.8 Low (hydrochloride) Cl groups enhance H-bonding
N-Cyclohexyl-... () Not reported ~2.9 Moderate N–H⋯O observed in crystal

Key Observations :

  • The 3-ethyl group on the target compound’s thienopyrimidine core may reduce steric hindrance compared to bulkier substituents (e.g., phenyl in Compound 266), improving solubility.
  • The benzyl group on the acetamide increases LogP compared to cyclohexyl (), suggesting higher membrane permeability but lower aqueous solubility .

Biologische Aktivität

N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the thienopyrimidine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thienopyrimidine Core : A fused heterocyclic system containing sulfur and nitrogen.
  • Functional Groups : Includes a benzyl group, an ethyl group, and a sulfanyl linkage.

Molecular Formula

C17H19N3O2S2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}_{2}

Structural Representation

ComponentDescription
Core StructureThienopyrimidine
Functional GroupsBenzyl, Ethyl, Sulfanyl

Antimicrobial Properties

Research has indicated that N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has shown promising anticancer properties in several studies:

  • Cell Line Studies :
    • Inhibition of cancer cell proliferation was observed in multiple cell lines including MCF7 (breast cancer) and A549 (lung cancer).
    • The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cancer types.
  • Mechanism of Action :
    • Potential mechanisms include induction of apoptosis and inhibition of cell cycle progression.
    • Specific pathways affected may involve the modulation of signaling proteins associated with cancer cell survival.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses. The exact mechanisms remain to be elucidated but may involve interference with viral replication processes.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM against A549 cells. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Study 2: Antimicrobial Assessment

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential for treating bacterial infections.

Research Findings Summary

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerA54915 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntiviralRNA virusesTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Core Synthesis : Begin with constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .
  • Sulfanyl Acetamide Introduction : React the core with 2-mercaptoacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl linkage. N-Benzylation is achieved using benzyl bromide under nucleophilic substitution conditions .
  • Optimization : Use polar aprotic solvents (DMF, DMSO) for better solubility, and monitor reaction progress via TLC. Elevated temperatures (80–100°C) may improve reaction rates, but prolonged heating should be avoided to prevent decomposition .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodology :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., benzyl protons at δ 4.5–5.0 ppm, thienopyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₉N₃O₂S₂).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are appropriate to evaluate the compound’s potential therapeutic activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., CDK2/CDK9) using fluorescence-based ATP-competitive assays .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide dosing in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for thieno[3,2-d]pyrimidine derivatives, including this compound?

  • Methodology :

  • Standardize Assay Conditions : Replicate experiments using identical cell lines, serum concentrations, and incubation times.
  • Purity Verification : Re-purify the compound via column chromatography and confirm purity >98% by HPLC .
  • Structural Confirmation : Compare NMR data with literature to rule out batch-specific impurities or degradation .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of the sulfanyl acetamide moiety in this compound’s biological interactions?

  • Methodology :

  • Analog Synthesis : Modify the benzyl group (e.g., electron-withdrawing/-donating substituents) or replace the sulfanyl linker with ether/amine groups .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., CDKs) and correlate with experimental IC₅₀ values .
  • Free-Wilson Analysis : Statistically evaluate substituent contributions to activity using a library of derivatives .

Q. What experimental approaches can validate the compound’s mechanism of action when initial target engagement data is inconclusive?

  • Methodology :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking the putative target (e.g., CDK2) and assess compound efficacy loss .
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways affected by treatment (e.g., cell cycle arrest markers) .

Q. How can researchers address challenges in the compound’s solubility and bioavailability during preclinical development?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve lipophilicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous stability and controlled release .
  • Pharmacokinetic Studies : Administer IV/oral doses in rodent models and measure plasma half-life using LC-MS/MS .

Data Contradiction Analysis

  • Example : Conflicting kinase inhibition data may arise from variations in ATP concentrations (1–10 µM) across studies. Standardize assays using Km-adjusted ATP levels .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.